2-Propyloctanal

Description

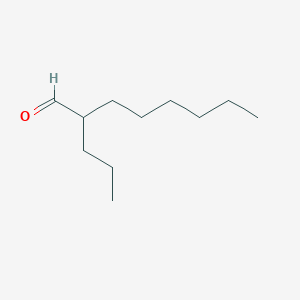

Structure

3D Structure

Properties

IUPAC Name |

2-propyloctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-9-11(10-12)8-4-2/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJWSCVUINDBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554672 | |

| Record name | 2-Propyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61611-52-7 | |

| Record name | 2-Propyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Propyloctanal for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-propyloctanal. The synthesis is a two-step process commencing with a base-catalyzed crossed aldol (B89426) condensation of pentanal and hexanal (B45976) to yield the intermediate, 2-propyloct-2-enal. Subsequent selective catalytic hydrogenation of the carbon-carbon double bond of this intermediate affords the final product, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

-

Crossed Aldol Condensation: Pentanal and hexanal undergo a crossed aldol condensation reaction in the presence of a base catalyst to form 2-propyloct-2-enal. This reaction involves the formation of a new carbon-carbon bond between the α-carbon of hexanal and the carbonyl carbon of pentanal, followed by dehydration to yield an α,β-unsaturated aldehyde. To favor the desired crossed-condensation product and minimize self-condensation side products, a controlled addition of one aldehyde to the reaction mixture is employed.

-

Selective Catalytic Hydrogenation: The α,β-unsaturated aldehyde, 2-propyloct-2-enal, is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the saturated aldehyde, this compound. This step requires a catalyst that favors the hydrogenation of the alkene over the aldehyde functional group.

Reaction Pathway

The overall two-step reaction for the synthesis of this compound is depicted below.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The yields are estimates based on typical efficiencies for these types of reactions.

| Parameter | Step 1: Crossed Aldol Condensation | Step 2: Selective Hydrogenation |

| Reactants | Pentanal, Hexanal | 2-Propyloct-2-enal, Hydrogen (H₂) |

| Molar Ratio (Pentanal:Hexanal) | 1 : 1.2 | - |

| Catalyst | Sodium Hydroxide (B78521) (NaOH) | 5% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 10 mol% | 1-2 mol% |

| Solvent | Ethanol (B145695) | Ethanol |

| Reaction Temperature | 20-25 °C (initial), then 60 °C | 25 °C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Pressure | Atmospheric | 1-3 atm (H₂ balloon) |

| Estimated Yield | 60-70% | >95% |

Experimental Protocols

Step 1: Synthesis of 2-Propyloct-2-enal via Crossed Aldol Condensation

This protocol is based on the general principles of base-catalyzed crossed aldol condensations.

Materials:

-

Pentanal (reagent grade, ≥98%)

-

Hexanal (reagent grade, ≥98%)

-

Sodium Hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser.

-

In the flask, dissolve sodium hydroxide (10 mol%) in ethanol.

-

Add pentanal (1.0 equivalent) to the flask.

-

In the addition funnel, place hexanal (1.2 equivalents).

-

Slowly add the hexanal from the addition funnel to the stirred solution in the flask over a period of 1 hour at room temperature (20-25 °C).

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 2-propyloct-2-enal.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound via Selective Hydrogenation

This protocol describes the selective hydrogenation of the C=C bond in 2-propyloct-2-enal. The hydrogenation of α,β-unsaturated aldehydes to saturated aldehydes is a well-established transformation.[1][2]

Materials:

-

2-Propyloct-2-enal (from Step 1)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂) balloon or cylinder

-

Round-bottom flask (or hydrogenation vessel)

-

Magnetic stirrer and stir bar

-

Vacuum line

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve 2-propyloct-2-enal (1.0 equivalent) in ethanol.

-

Carefully add the 5% Pd/C catalyst (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 1-3 atm from a cylinder) at room temperature (25 °C) for 2-4 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol using a rotary evaporator to yield the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Propyloctanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Propyloctanal, a branched-chain aliphatic aldehyde. The information presented herein is intended to support researchers in the identification, characterization, and quality control of this compound. The data tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, while the experimental protocols offer standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.6 - 9.7 | Triplet | 1H | Aldehydic proton (-CHO) |

| 2.2 - 2.4 | Multiplet | 1H | α-proton (-CH(CH₂CH₂CH₃)CHO) |

| 1.2 - 1.6 | Multiplet | 14H | Methylene protons in octyl and propyl chains |

| 0.8 - 1.0 | Triplet | 6H | Terminal methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 203 - 205 | Carbonyl carbon (-CHO) |

| 50 - 55 | α-carbon (-CH(CH₂CH₂CH₃)CHO) |

| 20 - 40 | Methylene carbons in octyl and propyl chains |

| 14 | Terminal methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretch (alkane) |

| 2830 - 2810 | Medium | C-H stretch (aldehyde) |

| 2730 - 2710 | Medium | C-H stretch (aldehyde, Fermi resonance)[1][2] |

| 1730 - 1720 | Strong | C=O stretch (aldehyde)[1][3] |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 170 | Moderate | Molecular Ion [M]⁺ |

| 169 | Low | [M-H]⁺ |

| 141 | Moderate | [M-C₂H₅]⁺ (α-cleavage) |

| 127 | Moderate | [M-C₃H₇]⁺ (α-cleavage) |

| 99 | High | [M-C₅H₁₁]⁺ (α-cleavage of pentyl group) |

| 72 | High | McLafferty rearrangement product |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Moderate | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Apply a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 20-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-Propyloctanal

Disclaimer: There is currently a significant lack of publicly available scientific literature specifically detailing the biological activity of 2-propyloctanal. This guide, therefore, provides a theoretical framework based on its chemical structure and the known biological activities of structurally similar aliphatic aldehydes. The information presented is intended to guide future research and should not be considered an established toxicological or pharmacological profile.

Introduction to this compound

This compound is a branched-chain aliphatic aldehyde. Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H22O | PubChem[1] |

| Molecular Weight | 170.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61611-52-7 | PubChem[1] |

The presence of an aldehyde functional group suggests that this compound is likely to be a reactive electrophile, capable of interacting with biological molecules.

Potential Biological Activities and Mechanisms of Action

The biological effects of aliphatic aldehydes are largely dictated by their electrophilic nature, which allows them to form covalent adducts with biological nucleophiles such as proteins, DNA, and lipids.[2][3] This reactivity can lead to a range of cellular responses, from signaling to cytotoxicity.

General Biological Activities of Aliphatic Aldehydes

| Biological Effect | Description | References |

| Cytotoxicity | Due to their ability to form adducts with essential biomolecules, aldehydes can disrupt cellular function and lead to cell death. This is a common mechanism of toxicity for many aldehydes. | [2][3] |

| Inflammation and Immune Response | Some aldehydes can act as signaling molecules that trigger inflammatory pathways. For example, they can activate immune cells and stimulate the release of pro-inflammatory cytokines. | [4] |

| Oxidative Stress | Aldehydes are both products and mediators of oxidative stress. Their accumulation can lead to cellular damage, and they are often used as biomarkers for oxidative stress. | [2][5] |

| Cellular Signaling | At low concentrations, certain aldehydes can function as signaling molecules, modulating pathways involved in cell proliferation, differentiation, and apoptosis. | [4] |

| Antimicrobial Activity | The reactivity of aldehydes can also be harnessed for antimicrobial purposes, as they can damage microbial cells. | [6] |

Based on its structure as a saturated alkanal, this compound can be classified as a "hard" electrophile. This suggests it would preferentially react with "hard" biological nucleophiles, such as the primary amine groups on lysine (B10760008) residues within proteins.[2][5][7]

Metabolism of Aliphatic Aldehydes

In biological systems, aldehydes are typically detoxified by a superfamily of enzymes called aldehyde dehydrogenases (ALDHs).[8] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are less reactive and more easily excreted.[8] The efficiency of this metabolic detoxification is a key determinant of an aldehyde's potential toxicity. The role of aldehyde oxidase (AO) in the metabolism of aldehydes is also a consideration in drug development.[9][10]

Potential Applications in Drug Development

While the reactivity of aldehydes is often associated with toxicity, it can also be leveraged for therapeutic benefit. Aldehydes have been explored as active pharmaceutical ingredients, though their development can be challenging.[11][12] The ability of aldehydes to form covalent bonds can be exploited to design targeted inhibitors for specific proteins.

Suggested Experimental Protocols for Investigating Biological Activity

To elucidate the biological activity of this compound, a systematic series of in vitro and in vivo experiments would be required.

5.1. In Vitro Cytotoxicity Assays

A primary step would be to assess the cytotoxic potential of this compound across various cell lines.

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells would be treated with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).

-

LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH in the culture medium provides an indication of cytotoxicity.

-

Live/Dead Staining: Using fluorescent dyes such as calcein-AM and propidium (B1200493) iodide allows for direct visualization and quantification of viable and non-viable cells.

5.2. Mechanistic Studies

Should this compound exhibit significant biological activity, further experiments would be necessary to determine its mechanism of action.

-

Western Blotting: To investigate effects on specific signaling pathways (e.g., apoptosis, inflammation), the expression levels of key proteins could be measured.

-

Mass Spectrometry: To identify protein targets, mass spectrometry-based proteomics could be used to detect adducts of this compound on cellular proteins.

-

Gene Expression Analysis (e.g., qPCR, RNA-seq): To understand the broader cellular response, changes in gene expression following treatment could be analyzed.

Conclusion and Future Directions

While there is no direct evidence on the biological activity of this compound, its chemical nature as a saturated aliphatic aldehyde suggests it has the potential to be biologically active. It is likely to exhibit some level of cytotoxicity through the formation of adducts with cellular macromolecules. Future research should focus on empirical testing, starting with basic cytotoxicity and antimicrobial screenings. A deeper understanding of its interaction with biological systems could reveal potential applications or toxicological concerns. The development of chemical probes for aliphatic aldehydes could also aid in visualizing its subcellular localization and concentration in live cells.

References

- 1. This compound | C11H22O | CID 14029656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]

- 4. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Propyloctanal: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyloctanal, a branched-chain aldehyde, presents a unique set of physicochemical properties that are critical to its application in various scientific and industrial fields. This technical guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected behavior based on the known properties of similar long-chain aldehydes. Furthermore, it details standardized experimental protocols for determining its solubility and stability, offering a foundational framework for researchers. Visual workflows are provided to guide experimental design and execution.

Introduction

This compound (C₁₁H₂₂O) is an organic compound characterized by an eleven-carbon chain with a propyl group at the second position and a terminal aldehyde functional group.[1] Its molecular structure, particularly the presence of a polar aldehyde head and a nonpolar aliphatic tail, dictates its solubility and stability, which are paramount considerations in applications ranging from flavor and fragrance chemistry to pharmaceutical and materials science. Understanding these properties is essential for formulation development, reaction optimization, and ensuring product shelf-life.

Predicted Physicochemical Properties of this compound

Based on its structure, the following properties for this compound can be anticipated:

| Property Category | Predicted Characteristic | Rationale |

| Solubility | ||

| Water | Low to negligible | The long, nonpolar alkyl chain dominates the molecule's character, making it hydrophobic. The polar aldehyde group offers minimal contribution to aqueous solubility. |

| Polar Aprotic Solvents (e.g., Acetone, THF) | Soluble | The aldehyde group can participate in dipole-dipole interactions with these solvents, and the alkyl chain is readily solvated. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Highly Soluble | "Like dissolves like." The nonpolar nature of the bulk of the molecule ensures good miscibility with nonpolar solvents. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | The hydroxyl group of the alcohol can hydrogen bond with the aldehyde's carbonyl oxygen, while the alkyl portions of both molecules can interact via van der Waals forces. |

| Stability | ||

| Oxidation | Prone to oxidation | The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (2-propyloctanoic acid), especially in the presence of air (autoxidation) or other oxidizing agents. |

| Polymerization | Potential for aldol (B89426) condensation | Under acidic or basic conditions, aldehydes can undergo self-condensation reactions. |

| Thermal Stability | Moderately stable | At elevated temperatures, decomposition or side reactions may occur. The specific decomposition profile would require experimental determination. |

| Photostability | Potentially sensitive | Aldehydes can be susceptible to degradation upon exposure to UV light. |

Experimental Protocols for Determination of Solubility and Stability

The following sections detail standardized methods to empirically determine the solubility and stability of this compound.

Solubility Determination

A common method for determining the solubility of a liquid analyte in various solvents is the visual "cloud point" method or through analytical quantification.

Protocol: Visual Method for Solubility Estimation

-

Preparation: Dispense a known volume (e.g., 1 mL) of the desired solvent into a clear, sealable vial at a controlled temperature.

-

Titration: Add small, precise aliquots of this compound to the solvent.

-

Observation: After each addition, cap the vial and vortex thoroughly. Observe the solution against a dark background for any signs of turbidity or phase separation.

-

Endpoint: The point at which the solution remains persistently cloudy after thorough mixing is the saturation point. The total volume of this compound added can be used to calculate the approximate solubility.

-

Confirmation: For confirmation, the saturated solution can be allowed to settle, and any undissolved material will form a separate phase.

Protocol: Analytical Method for Quantitative Solubility

-

Equilibration: Prepare a supersaturated solution of this compound in the chosen solvent in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the vial to stand undisturbed until any excess this compound has separated.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Stability Assessment

Stability studies are crucial to understand the degradation pathways of this compound.

Protocol: Oxidation Stability

-

Sample Preparation: Prepare solutions of this compound in the desired solvent or neat.

-

Exposure: Expose the samples to air or a controlled oxygenated environment. Samples can be stored at various temperatures (e.g., ambient, elevated) to accelerate degradation.

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

-

Analysis: Analyze the aliquots using GC or HPLC to quantify the remaining this compound and identify the formation of degradation products, such as the corresponding carboxylic acid.

Protocol: Thermal Stability

-

Sample Preparation: Place a known quantity of this compound in sealed vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Incubation: Incubate the vials at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Time Points: At regular intervals, remove a vial from each temperature and allow it to cool to room temperature.

-

Analysis: Analyze the samples to quantify the amount of remaining this compound and identify any degradation products.

Protocol: Photostability

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or ethanol).

-

Exposure: Expose the solutions to a controlled light source, such as a UV lamp, for a defined period. A control sample should be kept in the dark.

-

Analysis: After the exposure period, analyze both the exposed and control samples by GC or HPLC to determine the extent of degradation.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, its chemical structure as a long-chain aldehyde provides a strong basis for predicting its behavior. It is expected to be soluble in organic solvents and have limited solubility in water. The aldehyde functional group makes it susceptible to oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physicochemical parameters. Such data is invaluable for the effective formulation, handling, and application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Propyloctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyloctanal is an eleven-carbon branched-chain aldehyde. Its molecular formula is C₁₁H₂₂O, and its structure consists of an octanal (B89490) backbone with a propyl group at the second carbon position.[1] Understanding the thermochemical properties of such molecules is crucial for process design, safety analysis, and reaction engineering in various fields, including drug development and specialty chemical synthesis. This guide summarizes key thermochemical data and details the experimental methods used to determine them.

Estimated Thermochemical Data

Due to the absence of direct experimental data for this compound, the following tables present data for two analogous aldehydes: decanal (B1670006) (a linear C10 aldehyde) and 2-ethylhexanal (B89479) (a branched C8 aldehyde).[2][3][4] These values provide a reasonable approximation for the properties of this compound.

Table 1: Enthalpy of Formation and Combustion

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔcH° (kJ/mol) | Reference |

| Decanal | C₁₀H₂₀O | Liquid | -377.3 ± 2.0 | -6135.5 ± 2.0 | [3] |

| 2-Ethylhexanal | C₈H₁₆O | Liquid | -334.8 ± 1.4 | -4988.9 ± 1.3 | [4] |

| This compound (Estimated) | C₁₁H₂₂O | Liquid | ~ -400 to -420 | ~ -6750 to -6850 |

Estimation based on trends in homologous series.

Table 2: Heat Capacity and Entropy

| Compound | Formula | State | C_p (J/mol·K) | S° (J/mol·K) | Reference |

| Decanal | C₁₀H₂₀O | Liquid | 323.16 (at 298.15 K) | 459.7 (at 298.15 K) | [3][5] |

| 2-Ethylhexanal | C₈H₁₆O | Gas | 259.95 (at 298.15 K) | 465.93 (at 298.15 K) | [2] |

| This compound (Estimated) | C₁₁H₂₂O | Liquid | ~ 350 to 370 | ~ 490 to 510 |

Estimation based on trends in homologous series.

Table 3: Phase Change Enthalpies

| Compound | Formula | ΔvapH° (kJ/mol) | Boiling Point (°C) | Reference |

| Decanal | C₁₀H₂₀O | 50.8 ± 0.4 | 208.5 | [3] |

| 2-Ethylhexanal | C₈H₁₆O | 45.6 | 163.3 | [2][6] |

| This compound (Estimated) | C₁₁H₂₂O | ~ 53 to 56 | ~ 220 to 230 |

Estimation based on trends in homologous series.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following are detailed methodologies for key experiments.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the liquid aldehyde is encapsulated in a combustible container of known heat of combustion.

-

Bomb Assembly: The sample is placed in the crucible inside the "bomb," a high-pressure stainless steel vessel. A fuse wire is connected to the ignition system and placed in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[7]

-

Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the heat released, accounting for the mass of the sample and any contributions from the ignition wire and sample container.

-

Calculation of ΔfH°: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (C_p) of a liquid can be determined using a Differential Scanning Calorimeter (DSC).[8][9]

Experimental Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated through the desired temperature range at a constant rate (e.g., 10-20 °C/min) to obtain a baseline heat flow signal.

-

Standard Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated under the same conditions.

-

Sample Measurement: The sample pan is cleaned, and a known mass of the liquid aldehyde is hermetically sealed in the pan. The measurement is repeated under the same conditions as the baseline and standard.

-

Calculation of C_p: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow signal of the sample to that of the standard, after subtracting the baseline, using the following relationship:

C_p(sample) = [ (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) ] * (mass_standard / mass_sample) * C_p(standard)

Synthesis of this compound

A common and straightforward method for the synthesis of aldehydes is the oxidation of primary alcohols. For this compound, the corresponding primary alcohol would be 2-propyl-1-octanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Conclusion

While experimental thermochemical data for this compound are currently unavailable, this guide provides a framework for estimating these values based on analogous compounds and details the standard experimental procedures for their determination. The provided protocols for combustion calorimetry and differential scanning calorimetry serve as a practical reference for researchers aiming to characterize this and similar compounds. The continued investigation and publication of such fundamental data are essential for the advancement of chemical and pharmaceutical sciences.

References

- 1. This compound | C11H22O | CID 14029656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. Decanal [webbook.nist.gov]

- 4. Hexanal, 2-ethyl- [webbook.nist.gov]

- 5. chemeo.com [chemeo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. researchgate.net [researchgate.net]

Quantum Chemical Blueprint of 2-Propyloctanal: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of 2-propyloctanal, a branched-chain aldehyde with relevance in various chemical and biological systems. Density Functional Theory (DFT) is highlighted as a primary computational tool. This document details theoretical and experimental protocols, presents computed molecular properties in structured tables, and visualizes key reaction pathways, including the Guerbet reaction and aldol (B89426) condensation, using Graphviz diagrams. The content is designed to serve as a practical resource for researchers engaged in the computational analysis of aldehydes and related organic molecules.

Introduction

This compound is a branched-chain aldehyde whose molecular structure presents interesting challenges and opportunities for theoretical and experimental investigation. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to explore its conformational landscape, electronic structure, and reactivity.[1][2] This guide outlines the methodologies for such investigations and presents key computed data to facilitate a deeper understanding of this molecule.

Computational & Experimental Protocols

A synergistic approach combining computational modeling and experimental validation is crucial for a thorough understanding of this compound.

Computational Protocol: Density Functional Theory (DFT)

DFT has proven to be a reliable method for studying the properties of organic molecules.[3][4] A common and effective approach involves the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[2][3]

Step-by-Step DFT Calculation Workflow:

-

Structure Input: The initial 3D structure of this compound can be built using molecular modeling software.

-

Conformational Analysis: Due to the flexibility of the alkyl chains, a thorough conformational search is necessary to identify the lowest energy conformer. This can be achieved using methods like simulated annealing or systematic searches.[5][6]

-

Geometry Optimization: The geometry of the most stable conformer(s) is then optimized to find the minimum energy structure on the potential energy surface. The B3LYP/6-311++G(d,p) level of theory is recommended for this step.[2]

-

Frequency Calculation: A vibrational frequency analysis should be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and data for simulating the infrared (IR) spectrum.[7][8]

-

Property Calculations: Single-point energy calculations can be performed on the optimized geometry to obtain various electronic properties. NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10]

Experimental Protocol: Spectroscopic Analysis

Experimental data is essential for validating the results of quantum chemical calculations.

-

Synthesis: this compound can be synthesized via the Guerbet reaction, which involves the dimerization of pentanol.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃). The experimental chemical shifts provide a direct comparison for the GIAO-calculated values.[9][10]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will reveal the characteristic vibrational modes of the molecule, particularly the strong C=O stretch of the aldehyde group, which can be compared with the calculated vibrational frequencies.

Data Presentation: Calculated Molecular Properties

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) / Angle (°) / Dihedral (°) |

| Bond Length | C1 (carbonyl) | O1 | - | 1.21 |

| Bond Length | C1 (carbonyl) | C2 | - | 1.51 |

| Bond Length | C2 | H1 | - | 1.10 |

| Bond Length | C2 | C3 | - | 1.54 |

| Bond Angle | O1 | C1 | C2 | 124.5 |

| Bond Angle | C1 | C2 | C3 | 112.0 |

| Dihedral Angle | O1 | C1 | C2 | C3 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Description |

| ν(C=O) | 1735 | High | Carbonyl stretch |

| ν(C-H) aldehyde | 2720, 2820 | Medium | Aldehydic C-H stretch |

| δ(CH₂) | 1465 | Medium | Methylene scissoring |

| δ(CH₃) | 1380 | Medium | Methyl bending |

Frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[3]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (Selected Nuclei)

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 (CHO) | 9.7 | 202.5 |

| C2 (CH) | 2.4 | 55.0 |

| C3 (CH₂) | 1.6 | 35.0 |

| C11 (CH₃) | 0.9 | 14.0 |

Chemical shifts are referenced to a standard (e.g., TMS) and may require linear scaling for better agreement with experimental data.[9][10]

Signaling Pathways and Experimental Workflows

Branched aldehydes like this compound are involved in significant organic reactions. The following diagrams, rendered in DOT language, illustrate a general computational workflow and key reaction mechanisms.

Computational Workflow

References

- 1. DFT Mechanistic Insights into Aldehyde Deformylations with Biomimetic Metal–Dioxygen Complexes: Distinct Mechanisms and Reaction Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openscholar.uga.edu [openscholar.uga.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijcce.ac.ir [ijcce.ac.ir]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Conformational analysis by intersection: CONAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 8. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bohrium.com [bohrium.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Frontiers | Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst [frontiersin.org]

Methodological & Application

Application Note & Protocol: Aldol Condensation Reactions of 2-Propyloctanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the self-condensation and crossed-aldol condensation of 2-propyloctanal, a key intermediate in the synthesis of complex organic molecules. The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the construction of β-hydroxy carbonyl compounds and their α,β-unsaturated derivatives.[1][2] These structural motifs are prevalent in numerous biologically active compounds and commercial products, including fragrances.[3][4] This application note outlines the reaction conditions, expected outcomes, and detailed experimental procedures for researchers in organic synthesis and drug development.

Introduction

The Aldol condensation is a cornerstone of organic synthesis, facilitating the creation of intricate molecular architectures from simpler carbonyl-containing precursors.[1] The reaction involves the nucleophilic addition of an enolate ion to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound.[1][5] This process can be catalyzed by either acid or base.[1]

This compound is an α-substituted aldehyde, and its reactivity in aldol condensations is of significant interest for the synthesis of novel compounds. Due to the presence of an α-hydrogen, this compound can undergo self-condensation, where two molecules of the aldehyde react with each other.[6] Furthermore, it can participate in crossed-aldol condensations with other aldehydes or ketones that lack α-hydrogens, such as benzaldehyde (B42025), to produce a single major product.[7] The products of such reactions, substituted α,β-unsaturated aldehydes, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.[8]

This document details the protocols for both the self-condensation of this compound and its crossed-aldol condensation with benzaldehyde, providing a framework for the synthesis and exploration of novel chemical entities.

Reaction Mechanisms and Pathways

The base-catalyzed aldol condensation of this compound proceeds through the formation of an enolate, which then acts as a nucleophile. The general mechanism is depicted below.

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

Protocol 1: Self-Aldol Condensation of this compound

This protocol describes the base-catalyzed self-condensation of this compound to yield 2,4-dipropyl-2-dodecenal.

Materials:

-

This compound (C11H22O, MW: 170.29 g/mol )[9]

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 58.7 mmol).

-

Dissolve the aldehyde in 40 mL of 95% ethanol.

-

In a separate beaker, prepare a 2 M solution of NaOH in deionized water.

-

Slowly add 30 mL of the 2 M NaOH solution to the ethanolic solution of the aldehyde with vigorous stirring at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Product: 2,4-dipropyl-2-dodecenal

Protocol 2: Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol details the crossed-aldol condensation of this compound with benzaldehyde, a non-enolizable aldehyde, to synthesize 2-propyl-3-phenyl-2-undecenal. Using an excess of the non-enolizable aldehyde helps to minimize the self-condensation of this compound.[10][11]

Materials:

-

This compound (C11H22O, MW: 170.29 g/mol )[9]

-

Benzaldehyde (C7H6O, MW: 106.12 g/mol )

-

Potassium hydroxide (KOH)

-

Methanol

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous sodium sulfate

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 100 mmol) in 100 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a mixture of this compound (8.5 g, 50 mmol) and benzaldehyde (15.9 g, 150 mmol).

-

Add the aldehyde mixture dropwise to the cooled methanolic KOH solution over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Quench the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Expected Product: 2-propyl-3-phenyl-2-undecenal

Data Presentation

The following tables summarize the expected quantitative data for the described aldol condensation reactions.

Table 1: Reactant and Expected Product Data for Self-Aldol Condensation of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Expected Yield (%) | Expected Product Mass (g) |

| This compound | C11H22O | 170.29 | 58.7 | 10.0 | - | - |

| 2,4-dipropyl-2-dodecenal | C22H42O | 322.57 | - | - | 75 | 7.55 |

Table 2: Reactant and Expected Product Data for Crossed-Aldol Condensation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Expected Yield (%) | Expected Product Mass (g) |

| This compound | C11H22O | 170.29 | 50 | 8.5 | - | - |

| Benzaldehyde | C7H6O | 106.12 | 150 | 15.9 | - | - |

| 2-propyl-3-phenyl-2-undecenal | C20H30O | 286.45 | - | - | 85 | 12.17 |

Experimental Workflow

The general workflow for performing an aldol condensation reaction is outlined below.

Caption: General experimental workflow for aldol condensation.

Applications and Future Directions

The α,β-unsaturated aldehyde products derived from the aldol condensation of this compound are versatile synthetic intermediates. For instance, α-hexylcinnamaldehyde, a structurally related compound, is a widely used fragrance ingredient with a characteristic jasmine-like scent.[12] The products synthesized via the protocols in this document could be investigated for similar applications in the fragrance and flavor industry.

In the context of drug development, the α,β-unsaturated carbonyl moiety is a known Michael acceptor and can be a pharmacophore in various biologically active molecules. Further derivatization of the aldol products, such as reduction of the aldehyde or olefin functionalities, can lead to a diverse library of compounds for biological screening. The protocols provided herein offer a reliable starting point for the synthesis of these and other novel molecules for further investigation.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. amherst.edu [amherst.edu]

- 3. Synthesis of natural fragrance jasminaldehyde using silica-immobilized piperazine as organocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Jasminaldehyde - Wikipedia [en.wikipedia.org]

- 5. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Self-condensation - Wikipedia [en.wikipedia.org]

- 7. 23.5 Mixed Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 8. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H22O | CID 14029656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Jasminaldehyde by a Crossed Aldol Condensation: An Experiment for Undergraduate Organic Chemistry Students [chemeducator.org]

- 11. Solvent-Free Synthesis of Jasminaldehyde in a Fixed-Bed Flow Reactor over Mg-Al Mixed Oxide [mdpi.com]

- 12. Hexyl Cinnamic Aldehyde, 2-Hexyl-3-Phenyl-2-Propenal - eternis.com [eternis.com]

Application Note: Synthesis of 3-Propyl-1-nonene via Wittig Reaction of 2-Propyloctanal

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][3] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.[5] This application note provides a detailed protocol for the synthesis of 3-propyl-1-nonene from 2-propyloctanal using a non-stabilized ylide generated from methyltriphenylphosphonium (B96628) bromide.

Reaction Principle

The reaction proceeds in two main stages. First, the phosphonium (B103445) salt, methyltriphenylphosphonium bromide, is deprotonated by a strong base, such as n-butyllithium, to form the phosphorus ylide (methylenetriphenylphosphorane).[6] This ylide then reacts with the aldehyde, this compound, via a nucleophilic addition to the carbonyl carbon. The resulting betaine (B1666868) intermediate rapidly rearranges to a four-membered oxaphosphetane ring.[4][6] This intermediate is unstable and spontaneously decomposes to yield the desired alkene, 3-propyl-1-nonene, and a stable byproduct, triphenylphosphine (B44618) oxide.[1][4]

Experimental Protocol

Materials and Reagents

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or nitrogen/argon inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard glassware for extraction and filtration

Procedure

In Situ Generation of the Wittig Reagent and Reaction with this compound

-

To a dry, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while stirring vigorously. The formation of the orange-red colored ylide indicates a successful reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Cool the ylide solution back down to 0 °C.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the solution of this compound dropwise to the stirring ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

Workup and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with water and then with brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, suspend the crude residue in pentane. Triphenylphosphine oxide is poorly soluble in pentane and will precipitate out.[8]

-

Filter the mixture through a plug of silica gel, washing with pentane to elute the non-polar alkene product.[8] The more polar triphenylphosphine oxide will remain on the silica.

-

Collect the filtrate and evaporate the solvent to yield the purified 3-propyl-1-nonene.

Data Presentation

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | C₁₁H₂₂O | 170.29[9] | 1.0 |

| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.2 |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 |

| 3-Propyl-1-nonene (Product) | C₁₂H₂₄ | 168.32[10] | - |

| Triphenylphosphine oxide (Byproduct) | C₁₈H₁₅OP | 278.28 | - |

Reaction Scheme

Caption: Workflow of the Wittig reaction for the synthesis of 3-propyl-1-nonene.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Workup [chem.rochester.edu]

- 9. This compound | C11H22O | CID 14029656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Propyl-1-nonene | C12H24 | CID 57235027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Propyloctanal in Fragrance and Flavor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyloctanal, a C11 aldehyde, presents potential as a novel ingredient in the fragrance and flavor industry. While specific organoleptic data for this compound is not widely published, its structural characteristics as an alpha-branched aldehyde suggest a complex profile with potential waxy, citrus, and floral notes, suitable for a variety of formulations. This document provides an overview of its potential applications, inferred sensory properties, and detailed protocols for its synthesis based on established chemical reactions for similar aldehydes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and synthesis purposes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O | PubChem |

| Molecular Weight | 170.29 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 61611-52-7 | PubChem |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | - |

Potential Applications in Fragrance and Flavor

Based on the general properties of C11 aldehydes, this compound is likely to find applications in:

-

Fragrance: As a modifier in floral and citrus fragrances, adding a unique waxy and slightly green character. It could also serve as a key component in aldehydic and fresh scent compositions.

-

Flavor: In trace amounts, it may contribute to the overall profile of citrus and fruit flavors, enhancing richness and providing a waxy, peel-like note.

Predicted Organoleptic Properties

The sensory profile of this compound has not been extensively documented. However, based on its structure as an alpha-propyl-substituted octanal, a hypothetical profile can be inferred (Table 2).

| Attribute | Predicted Description |

| Odor Profile | Waxy, citrus (orange/grapefruit peel), slightly green, with potential floral (rose) undertones. |

| Flavor Profile | At low concentrations, likely to be waxy and fatty with a citrus peel character. |

| Odor Threshold | Not determined. |

Experimental Protocols for Synthesis

The synthesis of this compound can be approached through several established methods for the preparation of α-alkyl aldehydes. Two plausible routes are the Guerbet reaction followed by oxidation, and the Aldol condensation of pentanal.

Synthesis via Guerbet Reaction and Oxidation

This two-step process involves the dimerization of pentanol (B124592) to form 2-propyl-1-octanol, which is then oxidized to the target aldehyde.

Step 1: Synthesis of 2-Propyl-1-octanol (Guerbet Alcohol)

-

Reaction: 2 CH₃(CH₂)₄OH → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + H₂O

-

Materials:

-

Sodium pentoxide (catalyst)

-

High-pressure reactor

-

Procedure:

-

Charge the high-pressure reactor with 1-pentanol and a catalytic amount of sodium pentoxide (e.g., 2-5 mol%).

-

Pressurize the reactor with an inert gas (e.g., nitrogen) to 10-20 atm.

-

Heat the mixture to 200-250°C with vigorous stirring.

-

Maintain the reaction for 8-12 hours, monitoring the pressure for the release of water vapor.

-

Cool the reactor, release the pressure, and neutralize the catalyst with a dilute acid (e.g., HCl).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude 2-propyl-1-octanol by fractional distillation under reduced pressure.

-

Step 2: Oxidation of 2-Propyl-1-octanol to this compound

-

Reaction: CH₃(CH₂)₅CH(CH₂CH₂CH₃)CH₂OH + [O] → CH₃(CH₂)₅CH(CH₂CH₂CH₃)CHO + H₂O

-

Materials:

-

2-Propyl-1-octanol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Dichloromethane (B109758) (solvent)

-

-

Procedure:

-

Dissolve 2-propyl-1-octanol in dichloromethane in a round-bottom flask.

-

Add a stoichiometric amount of PCC in small portions while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

-

Synthesis via Aldol Condensation of Pentanal

This method involves the self-condensation of pentanal to form an α,β-unsaturated aldehyde, followed by hydrogenation.

-

Reaction: 2 CH₃(CH₂)₃CHO → CH₃(CH₂)₃CH=C(CH₂CH₃)CHO + H₂O

-

Followed by: CH₃(CH₂)₃CH=C(CH₂CH₃)CHO + H₂ → CH₃(CH₂)₃CH₂CH(CH₂CH₃)CHO

-

Materials:

-

Pentanal

-

Sodium hydroxide (B78521) (catalyst)

-

Ethanol (B145695) (solvent)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

-

Procedure:

-

Dissolve pentanal in ethanol in a round-bottom flask.

-

Add a catalytic amount of aqueous sodium hydroxide solution dropwise while stirring at room temperature.

-

Stir the mixture for 4-6 hours until the condensation is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-propyl-2-heptenal.

-

Dissolve the crude product in ethanol and add a catalytic amount of Pd/C.

-

Hydrogenate the mixture in a hydrogenation apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Filter the catalyst and remove the solvent to yield crude this compound.

-

Purify by vacuum distillation.

-

Visualizations

Caption: Synthesis of this compound via the Guerbet Reaction pathway.

Caption: Synthesis of this compound via the Aldol Condensation pathway.

Caption: General olfactory signal transduction cascade initiated by an odorant molecule.

Safety and Handling

As with all aldehydes, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. Aldehydes can be irritants to the skin, eyes, and respiratory tract. They are also prone to oxidation and polymerization, so storage under an inert atmosphere and in a cool, dark place is recommended.

Disclaimer: The information provided in these application notes is for research and development purposes only. The predicted properties and synthesis protocols are based on general chemical principles and may not have been experimentally validated for this compound. All laboratory work should be conducted by trained professionals in accordance with standard safety procedures.

Application Notes and Protocols: 2-Propyloctanal as a Versatile Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 2-propyloctanal as a starting material for the synthesis of valuable pharmaceutical intermediates. While direct literature on the pharmaceutical applications of this compound is limited, its structure as a readily available α-branched aldehyde makes it an attractive precursor for a variety of key chemical transformations. This document outlines protocols for three major reaction pathways: Reductive Amination, Knoevenagel Condensation, and Oxidation, to generate chiral amines, functionalized acrylic acids, and carboxylic acids, respectively.

Asymmetric Reductive Amination: Synthesis of Chiral β-Branched Amines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The asymmetric reductive amination of α-branched aldehydes, such as this compound, offers a direct route to enantiomerically enriched β-branched amines. These amines can serve as crucial building blocks for the synthesis of complex drug molecules. The reaction typically proceeds via a dynamic kinetic resolution, where the racemic aldehyde is converted to a single enantiomer of the amine product.

Experimental Protocol: Asymmetric Reductive Amination of this compound

This protocol is a representative procedure based on established methods for the asymmetric reductive amination of α-branched aldehydes using a chiral phosphoric acid catalyst.

Materials:

-

This compound

-

Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

Toluene (B28343), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add (R)-TRIP (0.02 mmol, 2 mol%).

-

Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

-

Add this compound (1.0 mmol, 1.0 eq) to the solution.

-

Add p-anisidine (1.2 mmol, 1.2 eq) followed by the Hantzsch ester (1.5 mmol, 1.5 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral secondary amine.

Data Presentation:

| Entry | Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | This compound | p-Anisidine | (R)-TRIP | Toluene | 48 | 85 (est.) | 80 (est.) |

| 2 | 2-Phenylpropanal | p-Anisidine | (R)-TRIP | Toluene | 24 | 95 | 92 |

| 3 | 2-Methylbutanal | Benzylamine | (S)-TRIP | Dichloromethane | 48 | 78 (est.) | 75 (est.) |

Note: Data for this compound and 2-methylbutanal are estimated based on typical results for aliphatic α-branched aldehydes. Yields and enantiomeric excess (ee) can vary depending on the specific substrate and reaction conditions.

Mandatory Visualization:

Application Notes and Protocols for the Asymmetric Synthesis of 2-Propyloctanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyloctanal is a chiral aldehyde with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance compounds. The stereochemistry of this molecule is crucial for its biological activity and sensory properties. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on modern organocatalytic methods that offer high enantioselectivity and yield. The primary method detailed is the organocatalytic α-alkylation of octanal (B89490), a key strategy for introducing the propyl group at the α-position with stereocontrol.

Core Concepts in Asymmetric α-Alkylation of Aldehydes

The direct asymmetric α-alkylation of aldehydes is a challenging transformation due to competing side reactions such as self-aldol condensation and over-alkylation. However, recent advancements in organocatalysis have provided powerful tools to overcome these challenges. The primary mechanism involves the formation of a chiral enamine intermediate from the reaction of the parent aldehyde (octanal) with a chiral amine catalyst, typically a derivative of proline. This enamine then acts as a nucleophile, attacking an electrophilic propyl source to form the new carbon-carbon bond with a high degree of stereocontrol.

Several catalytic systems have been developed for this purpose:

-

Organocatalysis: Chiral primary or secondary amines, such as proline and its derivatives, are widely used. These catalysts are often environmentally friendly and operate under mild reaction conditions.[1][2]

-

Photoredox Catalysis: This method merges photoredox catalysis with organocatalysis to generate highly electrophilic alkyl radicals from simple olefins, enabling their addition to aldehydes.[3][4]

-

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the aldehyde to direct the stereochemical outcome of the alkylation reaction.[5][6]

This document will focus on the organocatalytic approach due to its operational simplicity and high efficiency.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the asymmetric α-alkylation of aldehydes using organocatalysis, which can be expected for the synthesis of this compound under optimized conditions.

| Parameter | Typical Value | Catalyst System | Reference |

| Enantiomeric Excess (ee) | Up to 96% | Chiral Primary Amino Acid | [1][2] |

| Yield | Up to 87% | Chiral Primary Amino Acid | [1][2] |

| Diastereomeric Ratio (d.r.) | >20:1 | Photoredox/Organocatalysis | [3] |

| Reaction Time | 24 - 72 hours | Organocatalysis | General Literature |

| Temperature | Room Temperature | Organocatalysis | [1] |

Experimental Workflow

The general experimental workflow for the asymmetric synthesis of this compound via organocatalytic α-alkylation is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Organocatalytic Asymmetric α-Alkylation of Octanal

This protocol is a representative procedure based on established methods for the organocatalytic α-alkylation of aldehydes.[1][2]

Materials:

-

Octanal (freshly distilled)

-

1-Iodopropane (B42940) (or 1-bromopropane)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable chiral amine catalyst)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the chiral amine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.2 mmol, 20 mol%). Add anhydrous dichloromethane (10 mL).

-

Addition of Aldehyde: Add freshly distilled octanal (1.0 mmol, 1.0 eq) to the flask via syringe. Stir the mixture for 10 minutes at room temperature to allow for the formation of the enamine intermediate.

-

Addition of Alkylating Agent and Base: Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) followed by 1-iodopropane (1.5 mmol, 1.5 eq).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS analysis. The reaction is typically complete within 24-48 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Signaling Pathway: Mechanism of Organocatalytic α-Alkylation

The catalytic cycle for the asymmetric α-alkylation of an aldehyde using a chiral secondary amine catalyst is illustrated below.

References

- 1. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides [organic-chemistry.org]

- 2. Organocatalytic Asymmetric α-Allylation and Propargylation of α-Branched Aldehydes with Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. キラル補助剤 [sigmaaldrich.com]

Application Note and Protocol for the Catalytic Hydrogenation of 2-Propyloctanal to 2-Propyloctanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable chemicals, including pharmaceuticals, fragrances, and plasticizers. Catalytic hydrogenation is an efficient and atom-economical method for this conversion, offering a greener alternative to stoichiometric reducing agents. This application note provides a detailed protocol for the catalytic hydrogenation of 2-propyloctanal to 2-propyloctanol using Raney® Nickel as a catalyst. This process is of significant interest for the synthesis of branched-chain alcohols, which are important intermediates in various industrial applications.

Chemical Reaction Pathway

Caption: Catalytic hydrogenation of this compound to 2-propyloctanol.

Experimental Protocol

This protocol is adapted from general procedures for the Raney® Nickel-catalyzed hydrogenation of aldehydes in an aqueous medium.[1][2]

Materials:

-

This compound (Substrate)

-

Raney® Nickel (Catalyst, 50% slurry in water)

-

Deionized Water (Solvent)

-

Hydrogen Gas (H₂)

-

Ethyl Acetate (B1210297) (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

-

High-pressure reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a high-pressure reactor, add this compound (e.g., 10 mmol).

-

Catalyst Addition: Under a fume hood, carefully add Raney® Nickel (e.g., 10-20 wt% of the substrate) to the reactor.[1] Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water.

-

Solvent Addition: Add deionized water as the solvent (e.g., 20 mL).[1]

-